CXCR2 Antagonist Potency: Target Compound vs. NVP CXCR2 20 and High-Affinity Analog BDBM50182276
4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile exhibits an IC50 of 30,000 nM at the human recombinant CXCR2 receptor in a [35S]GTPγS binding assay, compared to NVP CXCR2 20 which achieves an IC50 of 40 nM in CXCR2 functional assays . A structurally distinct high-affinity comparator, BDBM50182276 (CHEMBL3818581), reaches IC50 values of 25 nM (neutrophil chemotaxis) and 0.398 nM (β-lactamase reporter gene assay) at CXCR2 . This 750-fold to >75,000-fold potency gap positions the target compound as a low-affinity tool suitable for establishing assay sensitivity floors or for use as a negative control in CXCR2 screening cascades where high-affinity binders would produce ceiling effects.
| Evidence Dimension | CXCR2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM (3.00E+4 nM) |
| Comparator Or Baseline | NVP CXCR2 20: IC50 = 40 nM; BDBM50182276 (CHEMBL3818581): IC50 = 25 nM (chemotaxis), 0.398 nM (reporter gene) |
| Quantified Difference | Target is 750-fold weaker than NVP CXCR2 20 and >75,000-fold weaker than the most potent comparator |
| Conditions | [35S]GTPγS binding assay on human recombinant CXCR2 expressed in CHO cell membranes (target); CXCR2 functional assays (NVP CXCR2 20); neutrophil chemotaxis and β-lactamase reporter gene assays (BDBM50182276) |
Why This Matters
Defines the compound as a uniquely low-potency reference point within the CXCR2 ligand space, essential for calibrating assay dynamic range and validating screening window coefficients.
- [1] BindingDB PrimarySearch_ki. IC50 = 3.00E+4 nM for antagonist activity at human recombinant CXCR2 receptor (BDBM50048227, CHEMBL3310768). Assay: SPA-based [35S]GTPγS binding. View Source
- [2] BindingDB BDBM50182276 (CHEMBL3818581). IC50 = 25 nM (neutrophil chemotaxis), IC50 = 0.398 nM (β-lactamase reporter gene) at human CXCR2. View Source
